Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate

Description

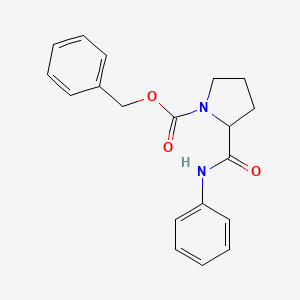

Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (CAS 1786082-10-7) is a pyrrolidine-based compound featuring a benzyl carbamate group at position 1 and a phenylcarbamoyl moiety at position 2 (Figure 1). This scaffold is widely utilized in medicinal chemistry and catalysis due to its conformational rigidity and hydrogen-bonding capabilities. The compound is commercially available at 98% purity (Combi-Blocks, LD-2174) , and its stereochemical configuration (when specified) plays a critical role in biological interactions.

Properties

IUPAC Name |

benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(17)19(23)24-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUZRTUBVZIRSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(phenylcarbamoyl)pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s effects are mediated through its interaction with the cholinesterase enzyme and subsequent modulation of neurotransmitter levels .

Comparison with Similar Compounds

Carbamoyl Derivatives with Varied Aryl Substituents

Key Findings :

Alkynyl-Substituted Pyrrolidine Derivatives

Key Findings :

Heterocyclic and Complex Substituents

Key Findings :

- Pharmacological Potential: Bromoimidazo-pyrazine derivatives () are explored as kinase inhibitors due to heterocyclic bioisosterism .

- Synthetic Versatility : The formyl group in 1207455-77-3 facilitates post-functionalization via condensation reactions .

Biological Activity

Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as a cholinesterase inhibitor. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carbamoyl group and a phenyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 288.35 g/mol. The unique structure contributes to its interaction with biological targets, particularly in the context of neuropharmacology.

Cholinesterase Inhibition

One of the primary areas of research for this compound is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for regulating neurotransmitter levels in the synaptic cleft, making their inhibition relevant for treating neurodegenerative diseases such as Alzheimer's.

- Inhibition Potency : Studies have shown that this compound exhibits moderate inhibitory effects against AChE, with an IC value reported at approximately 46.35 μM. Comparatively, some derivatives have demonstrated even more potent inhibition against BChE, with IC values around 27.38 μM .

Anti-inflammatory and Analgesic Properties

Beyond cholinesterase inhibition, this compound may possess anti-inflammatory and analgesic properties. These effects are significant as they suggest potential applications in treating conditions characterized by inflammation and pain.

Data Table: Biological Activity Overview

| Compound | Target Enzyme | IC (μM) | Activity Type |

|---|---|---|---|

| This compound | AChE | 46.35 | Moderate Inhibitor |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | Potent Inhibitor |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | Potent Inhibitor |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | Potent Inhibitor |

Study on Cholinesterase Inhibition

A comprehensive study published in Molecules evaluated a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including the target compound. The study utilized both in vitro assays to measure enzyme inhibition and cytotoxicity testing on human monocytic leukemia cells (THP-1). The results indicated that while these compounds exhibited moderate inhibition of AChE, they showed low cytotoxicity, highlighting their potential therapeutic index .

Molecular Docking Studies

Further research included molecular docking studies to elucidate the binding interactions of this compound with AChE. The docking simulations suggested that specific structural features, such as the orientation of the phenyl group, play a crucial role in enhancing binding affinity and selectivity towards AChE over BChE .

Q & A

Q. What are the standard synthetic routes for Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a pyrrolidine precursor (e.g., (2S)-pyrrolidine derivatives) with phenyl isocyanate or carbamoyl chloride under basic conditions. Key steps include:

- Protection : Benzyl chloroformate is used to protect the pyrrolidine nitrogen.

- Carbamoylation : Reaction with phenylcarbamoyl chloride in the presence of triethylamine or Na₂CO₃ as a base .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1.2–1.5 equivalents of phenylcarbamoyl chloride) to suppress side reactions like over-alkylation .

Q. How can the structure and purity of this compound be confirmed experimentally?

Multimodal spectroscopic analysis is critical:

- ¹H/¹³C NMR : Key signals include the benzyloxy group (δ ~5.1 ppm for CH₂, δ ~128–136 ppm for aromatic carbons) and carbamoyl NH (δ ~10.0 ppm) .

- IR Spectroscopy : Peaks at ~1698 cm⁻¹ (C=O stretch, carbamate) and ~1666 cm⁻¹ (C=O stretch, carbamoyl) confirm functional groups .

- HPLC : Purity >98% is achievable with isocratic elution (acetonitrile/water) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine C2 position influence biological activity, and how can enantiomeric excess be quantified?

The (2S)-configured enantiomer exhibits higher affinity for cholinesterase inhibition compared to the (2R)-form, likely due to better alignment with the enzyme’s catalytic triad. Enantiomeric excess is quantified via:

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- Optical Rotation : Specific rotation values (e.g., [α]²⁵_D = −123.3° for the (2S)-enantiomer) correlate with configuration . Computational docking (AutoDock Vina) further predicts binding poses, highlighting hydrogen bonding between the carbamoyl group and Ser203 in acetylcholinesterase .

Q. What strategies resolve contradictions in reactivity data during functionalization of the pyrrolidine ring?

Discrepancies in regioselectivity (e.g., C3 vs. C5 alkylation) arise from steric and electronic factors:

- Steric Effects : Bulky substituents at C2 (e.g., phenylcarbamoyl) direct electrophiles to the less hindered C5 position .

- Electronic Effects : Electron-withdrawing groups (e.g., carbamoyl) deactivate the pyrrolidine ring, favoring radical-mediated pathways (e.g., Fe-catalyzed alkynylation) over nucleophilic substitution . Controlled experiments with deuterated analogs (e.g., C3-D labeling) and kinetic isotope effect studies can clarify mechanisms .

Q. How can computational methods predict the compound’s interactions with prolyl endopeptidase (PEP), and what experimental validation is required?

- Molecular Dynamics (MD) : Simulate binding using force fields (AMBER/CHARMM) to identify key residues (e.g., Tyr473, His680) involved in substrate recognition .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes upon structural modifications (e.g., replacing phenyl with 4-methoxyphenyl) . Experimental validation includes:

- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .

- X-ray Crystallography : Resolve co-crystal structures (2.0–2.5 Å resolution) to confirm predicted binding modes .

Methodological Considerations

Q. What are best practices for analyzing reaction intermediates in multi-step syntheses of this compound?

- In Situ Monitoring : Use ReactIR to track carbamoyl chloride formation (peak at ~1810 cm⁻¹) .

- LC-MS : Detect transient intermediates (e.g., acylated pyrrolidine) with electrospray ionization (ESI+) .

- Isolation of Intermediates : Quench aliquots at timed intervals and characterize via 2D NMR (HSQC, HMBC) .

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?

SHELXL refinement uses:

- Restrained Least-Squares : To optimize bond lengths/angles against diffraction data (R1 < 0.05 for high-resolution datasets) .

- Twinning Analysis : For crystals with pseudo-merohedral twinning (HOOFT parameter < 0.3) . Example: Refinement of the carbamoyl group’s torsion angle (C-N-C=O) confirms a planar geometry (±5°), critical for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.